molecular formula C15H11Cl2NO2 B5797917 N-(3-acetylphenyl)-2,3-dichlorobenzamide

N-(3-acetylphenyl)-2,3-dichlorobenzamide

Cat. No.: B5797917
M. Wt: 308.2 g/mol
InChI Key: VZRSXYLFKJUYRV-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2,3-dichlorobenzamide is a useful research compound. Its molecular formula is C15H11Cl2NO2 and its molecular weight is 308.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.0166840 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • N-(3-acetylphenyl)-2,3-dichlorobenzamide and its derivatives have been synthesized and analyzed using various techniques. For example, the synthesis and structural analysis of similar compounds like N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide have been conducted using FTIR, NMR, and X-ray diffraction studies. These compounds display intricate molecular interactions and are studied for their reactivity profile and potential as ligands in drug development (Khalid et al., 2022).

Herbicide Development

  • Derivatives of this compound, like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as active herbicides. These compounds demonstrate effectiveness in controlling annual and perennial grasses and hold potential for agricultural utility in various crops and turf grasses (Viste, Cirovetti, & Horrom, 1970).

Soil Transformation Studies

  • The transformation of related compounds in soil, such as N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, has been studied. These transformations are influenced by soil temperature, moisture content, and soil type, affecting the herbicidal activity and environmental impact of these compounds (Yih, Swithenbank, & McRae, 1970).

Antimicrobial Properties

  • Certain derivatives, such as those containing the 4-acetylphenyl fragment, have been explored for their antibacterial and antifungal activities. These compounds demonstrate potential in the development of new antimicrobial agents (Baranovskyi et al., 2018).

Corrosion Inhibition

  • In chemical manufacturing, derivatives like 3-((3-acetylphenyl)imino)indolin-2-one, in combination with zinc oxide nanoparticles, have been used to improve the corrosion resistance of mild steel. This application is particularly relevant in reducing corrosion before painting or storage (Al-Mosawi, Sabri, & Ahmed, 2020).

Anticonvulsant Activity

  • Some benzamide derivatives have been explored for their anticonvulsant activities. For instance, 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, a compound structurally related to this compound, has shown effectiveness in animal models for treating seizures (Robertson et al., 1987).

Crystal Structure and Reactivity

  • The crystal structure and reactivity of similar compounds, like N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide, have been studied. These studies focus on understanding the molecular geometry, intermolecular interactions, and reactivity profiles, providing insights into the design of new compounds (Kobkeatthawin et al., 2017).

Molecular Docking and Biological Effects

  • This compound derivatives have been subject to molecular docking studies to explore their potential interactions with biological targets. These studies contribute to understanding their mechanism of action in various therapeutic areas (Saeed et al., 2022).

Synthesis of Inden-1-ols and Indenones

  • Ortho-manganated derivatives of aryl-ketones, aldehydes, and amides, including those related to this compound, have been used in the synthesis of inden-1-ols and indenones. This synthesis demonstrates the versatility of these compounds in organic chemistry (Robinson, Main, & Nicholson, 1989).

Properties

IUPAC Name

N-(3-acetylphenyl)-2,3-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO2/c1-9(19)10-4-2-5-11(8-10)18-15(20)12-6-3-7-13(16)14(12)17/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRSXYLFKJUYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.